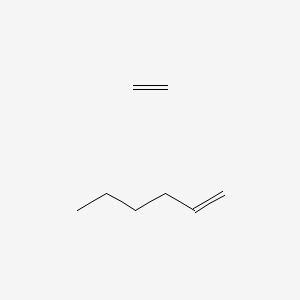
Ethene;hex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethene;hex-1-ene is an organic compound that belongs to the class of alkenes. It is a linear alpha-olefin, meaning that it has a double bond located at the alpha (primary) position. This structural feature endows the compound with higher reactivity and useful chemical properties. This compound is a colorless liquid with the chemical formula C6H12 and is industrially significant due to its applications in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Oligomerization of Ethene: : Ethene;hex-1-ene is commonly produced through the oligomerization of ethene. This process involves combining ethene molecules to produce linear alpha-olefins of various chain lengths. The reaction is typically catalyzed by transition metal complexes, such as those based on chromium or nickel .
-
Ethene Trimerization: : Another method involves the trimerization of ethene, where three ethene molecules combine to form this compound. This process is highly selective and is catalyzed by specific organometallic catalysts .
-
Dehydration of Hexanol: : On a smaller scale, this compound can be produced by the dehydration of hexanol. This reaction involves heating hexanol with an acid catalyst, such as concentrated sulfuric acid or phosphoric acid, to remove water and form the alkene .
Industrial Production Methods
-
Shell Higher Olefin Process (SHOP): : This process employs the oligomerization of ethene to produce a range of linear alpha-olefins, including this compound. The process results in a distribution of alpha-olefins with varying chain lengths .
-
Chevron Phillips Ethene Trimerization Technology: : This technology focuses on the selective trimerization of ethene to produce this compound with high efficiency. It is one of the dominant technologies in the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
-
Electrophilic Addition: : Ethene;hex-1-ene undergoes electrophilic addition reactions, where the double bond reacts with electrophiles such as halogens (e.g., bromine) to form dihaloalkanes .
-
Hydration: : The compound can react with water in the presence of an acid catalyst to form alcohols. For example, this compound can be hydrated to form hexan-2-ol .
-
Oxidation: : this compound can be oxidized to form various oxygenated products, such as epoxides and diols, depending on the oxidizing agent used .
Common Reagents and Conditions
Bromine: Used in electrophilic addition reactions to form dihaloalkanes.
Concentrated Sulfuric Acid: Used as a catalyst in hydration and dehydration reactions.
Oxidizing Agents: Such as potassium permanganate or osmium tetroxide, used in oxidation reactions.
Major Products Formed
1,2-Dibromohexane: Formed from the addition of bromine.
Hexan-2-ol: Formed from the hydration of this compound.
Hexane-1,2-diol: Formed from the oxidation of this compound.
Wissenschaftliche Forschungsanwendungen
Ethene;hex-1-ene has a wide range of applications in scientific research and industry:
-
Polymer Production: : It is used as a comonomer in the production of polyethylene, particularly linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE). The addition of this compound alters the polymer properties, such as density and molecular weight distribution .
-
Chemical Intermediates: : It serves as an intermediate in the synthesis of various chemicals, including detergents, synthetic lubricants, and plasticizer alcohols .
-
Catalysis Research: : this compound is used in studies involving homogeneous and heterogeneous catalysis, particularly in the development of new catalytic systems for olefin polymerization .
-
Environmental Research: : The compound is studied for its potential in sustainable chemical processes, such as the dehydration of alcohols to alkenes using environmentally friendly catalysts .
Wirkmechanismus
The reactivity of ethene;hex-1-ene is primarily due to the presence of the carbon-carbon double bond. This double bond is a region of high electron density, making it susceptible to attack by electrophiles. In electrophilic addition reactions, the pi electrons of the double bond interact with the electrophile, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile, resulting in the addition product .
Vergleich Mit ähnlichen Verbindungen
Ethene;hex-1-ene can be compared with other linear alpha-olefins, such as:
But-1-ene (C4H8): A shorter-chain alpha-olefin used in similar applications, but with different physical properties and reactivity.
Oct-1-ene (C8H16): A longer-chain alpha-olefin with higher boiling points and different polymerization characteristics.
Uniqueness
This compound is unique due to its optimal chain length, which provides a balance between reactivity and physical properties. This makes it particularly valuable in the production of polyethylene with desirable mechanical and processing characteristics .
Eigenschaften
CAS-Nummer |
25213-02-9 |
|---|---|
Molekularformel |
C8H16 |
Molekulargewicht |
112.21 g/mol |
IUPAC-Name |
ethene;hex-1-ene |
InChI |
InChI=1S/C6H12.C2H4/c1-3-5-6-4-2;1-2/h3H,1,4-6H2,2H3;1-2H2 |
InChI-Schlüssel |
ALSOCDGAZNNNME-UHFFFAOYSA-N |
SMILES |
CCCCC=C.C=C |
Kanonische SMILES |
CCCCC=C.C=C |
Key on ui other cas no. |
25213-02-9 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














